DOTAP-d9 (iodide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

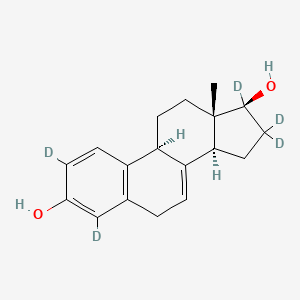

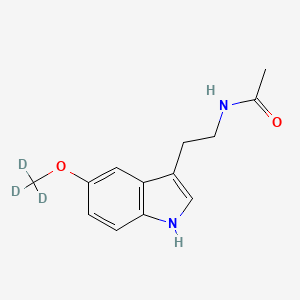

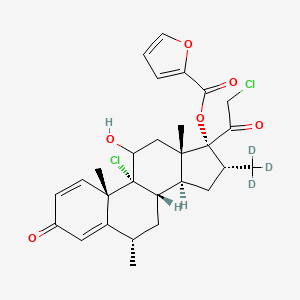

1,2-Dioleoyl-3-trimethylammonium-propane-d9 iodide, commonly referred to as DOTAP-d9 (iodide), is a deuterated form of the cationic lipid DOTAP. This compound is widely used in the field of gene therapy and molecular biology due to its ability to form liposomes that can encapsulate and deliver nucleic acids into cells. The deuterated form, DOTAP-d9, is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy, as the deuterium atoms provide distinct signals that aid in the analysis of molecular interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DOTAP-d9 (iodide) typically involves the deuteration of the parent compound DOTAP. The process begins with the preparation of 1,2-dioleoyl-3-trimethylammonium-propane, which is then subjected to deuteration using deuterium gas or deuterated reagents. The iodide salt is formed by reacting the deuterated compound with hydroiodic acid. The reaction conditions often involve controlled temperatures and pressures to ensure complete deuteration and high purity of the final product .

Industrial Production Methods: Industrial production of DOTAP-d9 (iodide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to remove any impurities and ensure high purity suitable for research applications .

Análisis De Reacciones Químicas

Types of Reactions: DOTAP-d9 (iodide) primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .

Common Reagents and Conditions: Common reagents used in reactions involving DOTAP-d9 (iodide) include nucleic acids, hydroiodic acid, and deuterium gas. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleic acids and the deuterated compound .

Major Products: The major products formed from reactions involving DOTAP-d9 (iodide) are lipoplexes, which are complexes of the cationic lipid with nucleic acids. These lipoplexes are used in gene delivery applications to facilitate the transfer of genetic material into cells .

Aplicaciones Científicas De Investigación

DOTAP-d9 (iodide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in NMR spectroscopy to study molecular interactions and dynamics. In biology, it is employed as a transfection reagent to deliver nucleic acids into cells, facilitating gene expression studies and genetic modifications. In medicine, DOTAP-d9 (iodide) is used in gene therapy research to develop treatments for genetic disorders and cancers. Additionally, it is used in the development of lipid-based drug delivery systems for targeted therapy .

Mecanismo De Acción

The mechanism of action of DOTAP-d9 (iodide) involves the formation of liposomes that encapsulate nucleic acids. The cationic nature of the lipid allows it to interact with the negatively charged nucleic acids, forming stable complexes. These lipoplexes are then taken up by cells through endocytosis, allowing the nucleic acids to be delivered into the cytoplasm and subsequently into the nucleus. The deuterium atoms in DOTAP-d9 provide distinct NMR signals, aiding in the study of these molecular interactions and the dynamics of lipoplex formation .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to DOTAP-d9 (iodide) include other cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), and 1,2-dioleoyl-3-trimethylammonium chloride (DOTMA). These compounds share similar structures and functions but differ in their counterions and specific applications .

Uniqueness: The uniqueness of DOTAP-d9 (iodide) lies in its deuterated form, which provides distinct advantages in NMR spectroscopy. The presence of deuterium atoms allows for more precise analysis of molecular interactions and dynamics, making it a valuable tool in research applications that require detailed structural and functional information .

Propiedades

Fórmula molecular |

C42H80INO4 |

|---|---|

Peso molecular |

799.0 g/mol |

Nombre IUPAC |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-tris(trideuteriomethyl)azanium;iodide |

InChI |

InChI=1S/C42H80NO4.HI/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/i3D3,4D3,5D3; |

Clave InChI |

DUSYLCOARVTGLS-HORMLXRTSA-M |

SMILES isomérico |

[2H]C([2H])([2H])[N+](CC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)

![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)